Desmethylalborixin
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Overview
Description
Desmethylalborixin is a chemical compound with the molecular formula C47H82O14 . It has a molecular weight of 871.15 . It is also known as X-206, which is a monovalent ion chelator and membrane permeator . It is classified as an oligosaccharide .
Physical And Chemical Properties Analysis
Desmethylalborixin has a predicted boiling point of 927.0±65.0 °C and a predicted density of 1.169±0.06 g/cm3 . Its pKa value is predicted to be 4.39±0.10 . These properties can influence how Desmethylalborixin interacts with other substances and its behavior in different environments .
Scientific Research Applications
Environmental Signaling of Endocrine-Disrupting Chemicals : Research has highlighted how certain environmental chemicals, including DES, mimic hormones and alter gene expression, impacting reproductive, endocrine, and immune systems. DES's role as an endocrine disruptor and its transgenerational effects are significant (McLachlan, 2016).
Effects of DES on Hox Gene Expression : Studies have shown that prenatal exposure to DES can alter the expression of Hox genes involved in the development of the reproductive tract. This suggests a potential mechanism by which DES affects reproductive tract development (Block et al., 2000).
Toxic Effects of DES : The widespread use and subsequent harmful effects of DES, particularly if exposure occurs during prenatal development, have been documented. DES's adverse effects include increased infertility and cancer rates, raising concerns about the indiscriminate use of endocrine-disrupting chemicals (Newbold, 2010).
Drug Discovery and Development : The historical perspective of drug discovery emphasizes the importance of understanding the pharmacokinetics and pharmacodynamics of drugs, including those like DES, in the development of new therapeutic agents (Drews, 2000).
Mechanisms in Neurodegeneration and DES : Research has explored the mechanisms by which DES, as a metabolite of deprenyl, affects neuronal apoptosis and mitochondrial membrane potential. This suggests its potential therapeutic application in neurodegenerative diseases (Tatton Wg, 1999).
properties
IUPAC Name |
(2R)-2-[(2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H82O14/c1-12-37-42(9,52)19-18-38(57-37)43(10)23-29(6)47(55,61-43)44(11)20-17-35(58-44)40(49)46(54)28(5)21-26(3)36(60-46)24-45(53)27(4)14-16-34(59-45)30(7)33(48)22-32-15-13-25(2)39(56-32)31(8)41(50)51/h25-40,48-49,52-55H,12-24H2,1-11H3,(H,50,51)/t25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,42+,43-,44-,45+,46+,47+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBSGLXIQBCTKN-SARHNJKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6CCC(C(O6)C(C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6CC[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H82O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylalborixin | |
CAS RN |
36505-48-3 |
Source
|
Record name | (αR,2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,2′R,3′R,5S,5′S)-5′-[(2R,5R,6S)-6-Ethyltetrahydro-5-hydroxy-5-methyl-2H-pyran-2-yl]octahydro-2′-hydroxy-2,3′,5′-trimethyl[2,2′-bifuran]-5-yl]hydroxymethyl]tetrahydro-6-hydroxy-3,5-dimethyl-2H-pyran-2-yl]methyl]tetrahydro-6-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxybutyl]tetrahydro-α,3-dimethyl-2H-pyran-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36505-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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